molecular formula C16H14O2 B190469 4-Methoxychalcone CAS No. 959-33-1

4-Methoxychalcone

Cat. No.: B190469
CAS No.: 959-33-1
M. Wt: 238.28 g/mol
InChI Key: XUFXKBJMCRJATM-FMIVXFBMSA-N
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Mechanism of Action

Target of Action

The primary target of 4-Methoxychalcone is PPARγ (Peroxisome proliferator-activated receptor gamma) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipocyte differentiation and glucose homeostasis .

Mode of Action

This compound interacts with its target, PPARγ, by activating it . This activation leads to the regulation of adipocyte differentiation and the modulation of the expression and secretion of various adipokines in adipose tissue . Adipokines are proteins that are involved in insulin sensitivity .

Biochemical Pathways

The activation of PPARγ by this compound affects the adipogenesis pathway . This pathway is responsible for the differentiation of preadipocytes into mature adipocytes . The activation of PPARγ leads to an increase in the expression of adipogenic genes during adipocyte differentiation . These genes include PPARγ itself, aP2, FAS, adiponectin, and GluT 4 .

Pharmacokinetics

It is known that the bioavailability of chalcones can be hindered by their high liposolubility, which reduces their absorption .

Result of Action

The activation of PPARγ by this compound results in the regulation of adipocyte differentiation and the modulation of the expression and secretion of various adipokines in adipose tissue . This can lead to improved insulin sensitivity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing chalcones, including 4-Methoxychalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali . The general procedure includes:

  • Dissolving equimolar quantities of the aryl methyl ketone and aryl aldehyde in ethanol.
  • Adding a base, such as sodium hydroxide or potassium hydroxide, to the mixture.
  • Stirring the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Neutralizing the reaction mixture with an acid, such as hydrochloric acid.
  • Isolating the product by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

  • Using large reactors to mix the reactants and base.
  • Controlling the reaction temperature and pH to optimize yield and purity.
  • Employing continuous filtration and crystallization systems to isolate and purify the product.
  • Utilizing advanced analytical techniques, such as high-performance liquid chromatography (HPLC), to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methoxychalcone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated alcohols.

    Substitution: Halogenated, nitrated, and sulfonated chalcones.

Comparison with Similar Compounds

4-Methoxychalcone is compared with other chalcone derivatives, such as:

    4-Hydroxychalcone: Known for its antioxidant and anti-inflammatory properties.

    4-Nitrochalcone: Exhibits significant antimicrobial activity.

    4-Methylchalcone: Studied for its anticancer and anti-inflammatory effects.

Uniqueness

This compound stands out due to its specific activation of PPARγ and its potential in enhancing cisplatin-induced cytotoxicity in cancer cells . Its unique combination of pharmacological activities makes it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFXKBJMCRJATM-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313945
Record name trans-4-Methoxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22252-15-9, 959-33-1
Record name trans-4-Methoxychalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22252-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 22252-15-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170287
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxychalcone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11866
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Record name trans-4-Methoxychalcone
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Record name 4-methoxychalcone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: [] 4-Methoxychalcone (MPP) exhibits antidiabetic activity through multiple mechanisms. It demonstrates significant alpha-glucosidase enzyme inhibition, effectively lowering postprandial blood glucose levels by slowing down carbohydrate digestion and absorption. Additionally, MPP exhibits antiglycation activity through both oxidative and non-oxidative pathways, preventing the formation of harmful advanced glycation end products (AGEs) which contribute to diabetic complications.

A: [] Yes, molecular docking studies revealed a significant binding affinity of MPP with bovine serum albumin (BSA), particularly at two main binding sites. This interaction suggests a potential role in MPP's transport and distribution within the body.

A: [, ] this compound has the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol.

A: [, ] Several spectroscopic techniques are employed to confirm the structure of this compound. These include:

    ANone: The provided research papers primarily focus on the synthesis and biological evaluation of this compound. While information on its material compatibility and stability under various conditions is limited within these papers, further research may be needed to explore these aspects.

    ANone: The provided papers primarily focus on the biological activity of this compound and don't offer detailed insights into its potential catalytic properties. Further research is required to explore this aspect.

    A: [, ] Yes, computational methods have been utilized to study this compound:

      A: [, ] The methoxy group at the 4-position contributes significantly to the activity of chalcones. For instance, in a study on antimalarial activity, this compound derivatives exhibited potent activity against the chloroquine-resistant strain of Plasmodium falciparum, highlighting the importance of the 4-methoxy group for enhancing efficacy.

      A: [, , ] Modifying the chalcone scaffold by introducing various substituents influences its biological activity:

        ANone: The provided papers do not delve into the specific stability and formulation aspects of this compound. Further research is necessary to investigate its stability profile and explore suitable formulation strategies.

        ANone: The provided research articles primarily focus on the chemical synthesis and biological evaluation of this compound. As such, they do not explicitly address SHE (Safety, Health, and Environment) regulations. It is essential to consult relevant safety data sheets and regulatory guidelines for comprehensive information regarding the safe handling, use, and disposal of this compound.

        A: [] While the provided papers don't offer a comprehensive PK/PD profile, some information regarding the metabolism of this compound is available. Research indicates that it undergoes Phase II metabolism, primarily through conjugation reactions such as glucuronidation, sulfation, and glutathione conjugation. These metabolic processes occur in the small intestine and are crucial for facilitating the elimination of the compound from the body.

        A: [, ] Researchers have employed various human cancer cell lines to investigate the in vitro anticancer activity of this compound and its derivatives. These include:

          A: [, ]

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